

# In-Depth Technical Guide: VU6028418 M4 Receptor Selectivity Profile

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## Compound of Interest

Compound Name: VU6028418

Cat. No.: B12395977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M4 muscarinic acetylcholine receptor (mAChR) selectivity profile of **VU6028418**, a potent and selective antagonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a vital resource for researchers in neuroscience and drug development.

## Core Compound Profile: VU6028418

**VU6028418** is a novel M4 mAChR antagonist that has demonstrated significant potential as a tool compound for studying the role of the M4 receptor in various physiological and pathological processes. Its high selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable asset for dissecting the specific functions of M4-mediated signaling pathways.

## Quantitative Selectivity Profile

The selectivity of **VU6028418** has been rigorously characterized using both functional assays and radioligand binding studies. The following tables summarize the key quantitative data,

highlighting its potent antagonism at the human M4 receptor and significantly lower affinity for other muscarinic subtypes.

Table 1: Functional Antagonism of **VU6028418** at Human Muscarinic Receptors

Receptor Subtype	Assay Type	Parameter	Value
hM4	Calcium Mobilization	IC50	4.1 nM[1]
hM1	Calcium Mobilization	IC50	>10 μM[1]
hM2	Calcium Mobilization	IC50	3.5 μM[1]
hM3	Calcium Mobilization	IC50	>10 μM[1]
hM5	Calcium Mobilization	IC50	>10 μM[1]

Table 2: Radioligand Binding Affinity of **VU6028418** at the Human M4 Receptor

Receptor Subtype	Radioligand	Parameter	Value
hM4	[3H]NMS	Ki	3.2 nM[1]

## Off-Target Selectivity Profile

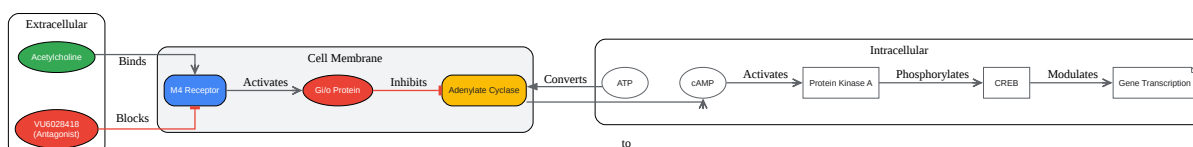
A critical aspect of drug development is the characterization of a compound's interactions with a broad range of biological targets to identify potential off-target effects. **VU6028418** was screened against a panel of receptors, ion channels, and transporters by Eurofins Panlabs. The results indicate a generally clean off-target profile at a concentration of 10 μM.

Table 3: Off-Target Screening of **VU6028418**

Target	Assay Type	% Inhibition @ 10 $\mu$ M
$\sigma$ 1 Receptor	Radioligand Binding	101%[1]
hERG	Radioligand Binding ([3H]dofetilide)	61% (IC50 = 1.1 $\mu$ M, Ki = 790 nM)[1]
Other Cardiac Ion Channels	Patch Clamp	$\leq$ 42%

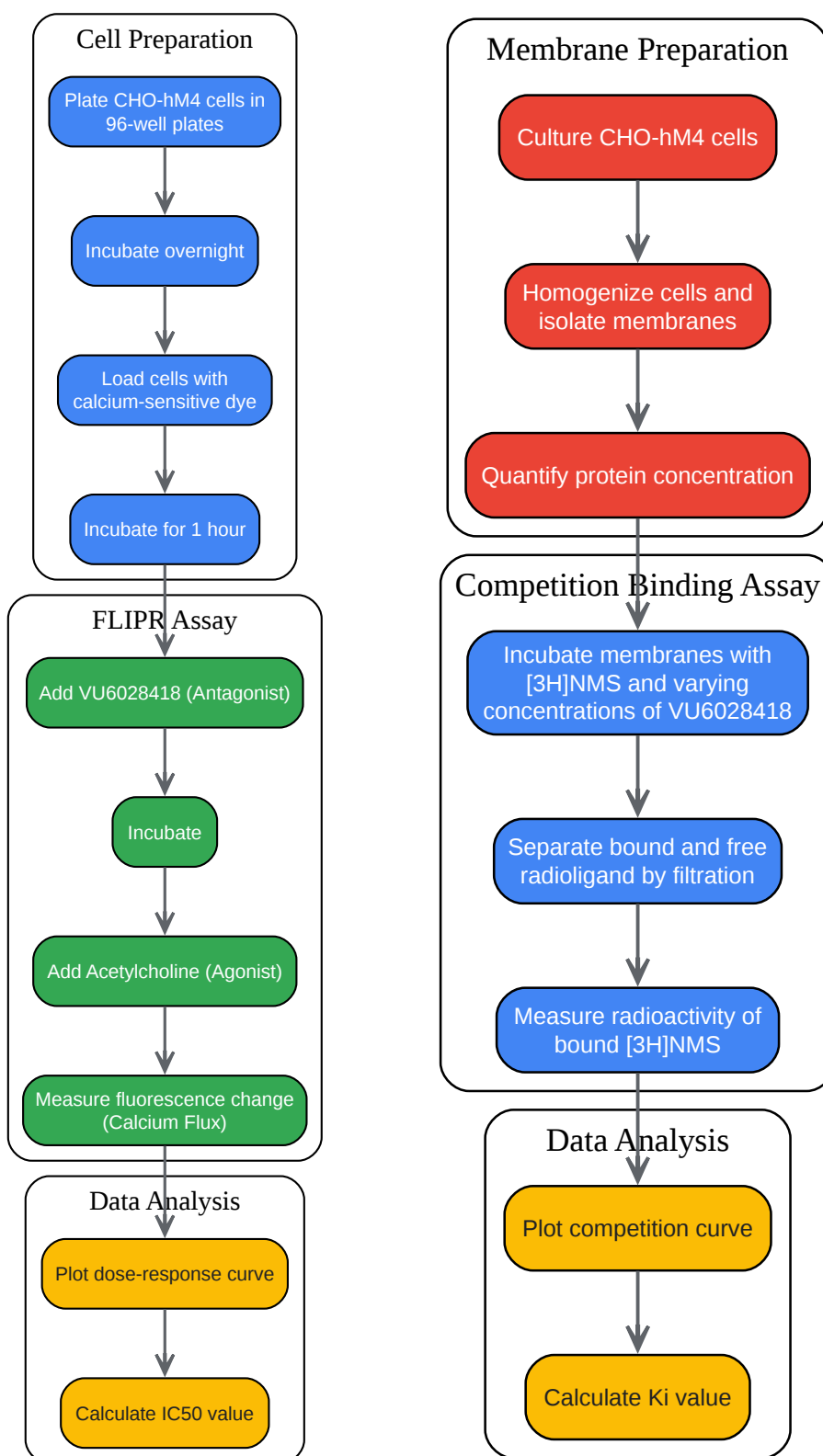
## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the M4 receptor signaling pathway and the workflows for the key assays used to characterize **VU6028418**.



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**Figure 1:** M4 Receptor Gi-Coupled Signaling Pathway and Point of **VU6028418** Antagonism.



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## References

- 1. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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